4-(4-Chloro-3-methylphenoxy)-2-methylphenylamine
Overview
Description
4-(4-Chloro-3-methylphenoxy)-2-methylphenylamine is a useful research compound. Its molecular formula is C14H14ClNO and its molecular weight is 247.72 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization :
- 4-(4-methylphenoxy)benzylamine, a compound related to 4-(4-Chloro-3-methylphenoxy)-2-methylphenylamine, has been synthesized through etherification and reduction processes. This method offers advantages such as mild reaction conditions and good yield (Che Ming-ming, 2012).
Herbicide Detection in Water Samples :
- A sensitive method for determining phenoxy herbicides, including 4-chloro-2-methylphenoxy acetic acid, in water samples was developed. This method is important for monitoring environmental pollution and involves phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis (Nuhu et al., 2012).
Analgesic and Anti-inflammatory Activities :
- 2,5-Disubstituted 1,3,4-oxadiazole derivatives, synthesized from 4-chloro-m-cresol, exhibited significant analgesic and anti-inflammatory activities in rodent studies (Dewangan et al., 2015).
Bacterial Metabolism :
- Bacterial metabolism of 4-chloro-2-methylphenoxyacetate has been studied, revealing the formation of glyoxylate by side-chain cleavage in Pseudomonas sp. This research is crucial for understanding the biodegradation of environmental contaminants (Gamar & Gaunt, 1971).
Photocatalytic Transformation :
- The photocatalytic transformation of 4-chloro-2-methylphenoxyacetic acid on TiO2 was investigated, identifying key intermediates and assessing the efficiency of different TiO2 types. This study is relevant for environmental cleanup technologies (Zertal et al., 2004).
Environmental Impact Assessment :
- Research on the adsorption of 4-chloro-2-methylphenoxy acid (MCPA) on montmorillonite and its modifications provided insights into the environmental impact and potential remediation strategies for this herbicide (Santiago et al., 2016).
Properties
IUPAC Name |
4-(4-chloro-3-methylphenoxy)-2-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO/c1-9-7-11(3-5-13(9)15)17-12-4-6-14(16)10(2)8-12/h3-8H,16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZFEGUASMTPKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=CC(=C(C=C2)Cl)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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